Journal Name:Journal of Food Science
Journal ISSN:0022-1147
IF:3.693
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1750-3841
Year of Origin:1961
Publisher:Wiley-Blackwell
Number of Articles Per Year:357
Publishing Cycle:Monthly
OA or Not:Not
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.foodhyd.2023.109050
Biodegradable packaging films containing natural bioactive ingredients emerge nowadays to respond to increasing demands for safety, health, and sustainability in the food industry. The biodegradable active composite films were constructed for the first time using chia seed mucilage (CSM) and chitosan (CS) as film-forming materials and Xanthoceras sorbifolium Bunge (X. sorbifolium) leaf extract as an active ingredient, namely the CSM/CS/X films. The effects of active component contents (0, 2, 4, 6, and 8 wt%) on the microstructure, mechanical, thermodynamic properties, antioxidant, and antibacterial activities of the composite film were studied. Interestingly, the CSM/CS/X4 film which contains 4 wt% of X. sorbifolium leaf extract has relatively better micromorphology and performance than other films. Compared with the blank CSM/CS film, the CSM/CS/X films incorporated with X. sorbifolium leaf extract sustainably display good antioxidant and antibacterial activities. The all-atom molecular dynamics simulations reveal the helix structure of the CSM/CS/X films, showing that introducing extract promotes the formation of the composite film through enhanced Coulomb and van der Waals interactions. The results suggest that low-value X. sorbifolium leaf can be used to prepare eco-friendly functional packaging films, which are expected to replace petroleum-based packaging materials that can improve the quality and freshness of food. The study provides a new and effective way for the recycling and value-added utilization of biowaste.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-10 , DOI:
10.1016/j.foodhyd.2023.109022
In this study, the impact of pH-shift (PV-pH), controlled heating (PV–H), high intensity ultrasound (PV–U), and their combinations (PV-pH-H, PV-pH-U, PV-H-U) on the structural, foaming, and surface behavior at the air-water interface of the modified pea vicilin (PV) protein fraction were comprehensively evaluated. Results showed that the foaming capacity (FC) of samples treated by either PV-pH or PV-H was significantly increased (105.26%, 105.64%) as compared to the control (73.53%). This synergistic effect was observed with the combination of pH-shift and controlled heating (PV-pH-H), which drastically improved the FC of the modified PV (153.97%). Interestingly, ultrasound treatment exhibited the least effect on the FC of PV, no matter whether it was applied individually or combined with other treatments. The improved FC of PV was mainly attributed to newly formed soluble aggregates, the transition of β-sheet to α-helix, and increased surface hydrophobicity (H0), allowing PV to exist in a more flexible structure. The dynamic adsorption behaviors of the modified PV at the air-water interface indicated that its improvement in FC was also associated with the high surface pressure with short lag time. In addition, the modified PVs formed a strong elastic interfacial film through densely packed protein molecule as evidenced by E-π slop (>1). This study demonstrated that a simple pH shift combined with controlled heating technique could be applied to improve the foaming properties of PV.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-11 , DOI:
10.1016/j.foodhyd.2023.109073
The deterioration of postharvest fruits and vegetables caused by ethylene and microorganisms leads to global resource waste. Therefore, the development of multifunctional packaging materials that scavenge ethylene and inhibit microorganisms is essential to extend the shelf life of fruits and vegetables and minimize waste. Herein, the excellent photocatalytic performance of QDs@ZIF-8 nanoparticles (NPs) was incorporated into chitosan (CS) and sodium alginate (SA) matrix by layer-by-layer (LBL) assembly method to obtain CS/SA/QDs@ZIF-8 nanocomposite films. These as-prepared films exhibited excellent antibacterial (antibacterial ratio >99%) and ethylene scavenging properties (scavenging ratio >40%) due to the synergistic effect between visible light-induced reactive oxygen species (ROS) and the higher specific surface area of ZIF-8. The extended shelf life of kiwifruit further confirmed the enhanced preservation performance of CS/SA/QDs@ZIF-8 nanocomposite films. In addition, with the addition of QDs@ZIF-8 NPs, the color, and transparency of the films decreased, but the mechanical strength, thermal stability, hydrophobicity, and barrier properties were improved. In summary, the successful construction of ethylene scavenging and antibacterial films provides new ideas for the innovation of environmentally adaptive and functionalization of films.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.foodhyd.2023.109033
The addition of natural pectin (NP) usually damages the gluten network structure. In order to improve the damage to gluten network caused by the addition of NP, the effects of different concentrations of NP and thiolated pectin (TP) (1%–9%) on gluten properties (rheological, tensile and thermal properties) and gluten structure (microstructure, free thiol content, secondary structure and surface hydrophobicity) were investigated. The results indicated that the free thiol content of gluten treated with 9% TP increased 5.29-fold compared with the control gluten. Rheological results showed that TP reduced the negative effect of NP on the viscoelasticity of gluten protein at the same concentration of TP and NP (1%–9%). The tensile test indicated that the addition of NP hindered the formation of gluten network whereas the addition of TP (5% and 9%) maintained the tensile properties of gluten at a relatively stable level. Similarly, analysis of the secondary structure and surface hydrophobicity (H0) revealed that the gluten proteins treated with 5% and 9% TP exhibited approximate stability and unfolding degree. Moreover, when the concentration of TP was 5%, the peak temperature (TP, 115.51 °C) and enthalpy (ΔH, 163.31 J/g) of gluten were consistent with the control gluten. This result was also confirmed by very similar SEM images of these two gluten samples. Based on these results, it was believed that the thiolation modification of pectin effectively alleviated the weakening of gluten network caused by NP.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.foodhyd.2023.109115
This study investigated the effect of rutin-grass carp myofibrillar protein (R-GMP) co-stable fish oil high internal phase emulsion on the quality of surimi gel compared with the direct addition of soybean oil. Combined with the stability, microstructure and rheological properties, R-GMP (GMP: 3.0%, rutin: 12%,/GMP, w/w) could form a stable O/W type high internal phase Pickering emulsion with an oil-water ratio of 0.75. The L*, a*, and b* values and whiteness of silver carp surimi gel were increased significantly (P < 0.05) after fish oil-based high internal phase emulsion was added as oil. Meanwhile, compared with the direct addition of soybean oil, the hardness, chewiness, gel strength and water-holding capacity of surimi gel were significantly enhanced (P < 0.05) after the addition of R-GMP high internal phase emulsion, and more free water was bound to the gel network. The microstructure showed that the R-GMP high internal phase emulsion could be evenly distributed in the dense and ordered protein network gel in the form of small oil droplets, while the direct addition of soybean oil would produce an aggregation of oil droplets and destroy the network structure of the gel. In conclusion, R-GMP stabilized fish oil high internal phase emulsion optimizes the gel quality of oil-enhanced surimi gel, providing new ideas for healthy fat replacement and the development of functional emulsified surimi products.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodhyd.2023.109076
This study explored the formation of composite gels via pH-modulated whey protein isolate (WPI) and deacetylated konjac glucomannan (KGM) solutions. The physicochemical properties, gelation characteristics, and microstructure of WPI-KGM gels were evaluated at varied pH levels (2−10). Findings revealed that WPI and deacetylated KGM failed to generate a stable gel at pH extremes (2 or 10). However, under optimal pH conditions (4 or 8), the WPI-KGM system yielded gels exhibiting superior water-holding capacity and hardness after heat treatment, with the composite gel at pH 4 demonstrating enhanced whiteness compared to that at pH 8. Textural and rheological assessments suggested that moderate pH levels favor the formation of well-structured gels. Scanning electron microscopy showed denser structures at pH 4 and 8, contrasting with disordered, coarse gel networks at pH 2 and 6. At pH 4, the WPI-KGM gel structure was primarily maintained by electrostatic and hydrophobic interactions, whereas at pH 8, disulfide bonds became pivotal. Overall, our findings underlined the importance of appropriate pH conditions in facilitating composite gel formation, offering practical insights for heat-induced gel material development in the food industry.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodhyd.2023.109091
Protein concentrates, extracted from the by-products of Hemp (Cannabis sativa), Cardoon (Cynara cardunculus), and Argan (Argania spinosa L.) oilseeds after oil extraction, were utilized to produce sustainable and eco-friendly protein-based bioplastics. The surface wettability and roughness of these bioplastics were investigated due to the pivotal role of these parameters in their application in food packaging sector. Advancing contact angle value revealed that Argan protein-based bioplastic is the most hydrophobic (θ > 90°) while Cardoon protein-based film is the most hydrophilic (θ 45 mN m−1) at both pHs, while Argan and Hemp proteins displayed lower values than Cardoon, especially at pH 12 (<40 mN m−1), indicative of higher surface activity. Finally, Argan protein adsorbed more irreversibly, followed by Hemp protein while Cardoon protein provides the largest partial desorption from the surface. Combined analysis of the data features a correlation between the higher advancing contact angle of Hemp protein-based bioplastic and higher hydrophobicity, less swelling, faster adsorption kinetics, lower surface tension and more irreversible adsorption of protein. These apply for Hemp and Cardoon protein concentrates and their driven bioplastics while the presence of free oil in Argan protein concentrate and its bioplastic hinders the correlation between different phenomena. The new interconnections highlighted between film properties and surface adsorption could potentially be employed in food packaging and coating technology.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.foodhyd.2023.109093
Yeast protein (YP) has generated significant interest due to its potential for high production efficiency and nutritional value. This study investigated the effects of YP ratios (0–50%) on the formation mechanism of extrudates prepared by YP and soy protein isolate (SPI) during high-moisture extrusion and their in vitro dynamic digestive properties. Extrudates containing 40% YP had the most abundant fiber structures. Combined segmental sampling and closed cavity rheometer (CCR) simulated the extrusion process (mixing, melting, cooling, and extrudate) found that YP was dispersed throughout the SPI network structure in both the mixing and melting zones, and YP as a separate phase transformed SPI into a “mushy” state, facilitating the development of intermolecular forces and promoting the reconstruction of the protein network in the cooling zone. Additionally, in vitro dynamic gastrointestinal digestion has shown that extrudates with high YP content had higher gastric emptying rates and produced digestates with smaller particles. Extrudates containing 30% YP exhibited the highest essential amino acid index (EAAI). Overall, this finding provides a promising strategy for production of meat analogues with high quality using yeast protein.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-24 , DOI:
10.1016/j.foodhyd.2023.109105
This study aimed to inhibit fungal spoilage in bread by applying cassava starch fibers loaded with lemongrass essential oil (LEO). Cassava starch was extracted and measured for amylose content, and the LEO was extracted and characterized for chemical composition. The starch-LEO polymeric solution was prepared at various LEO concentrations (0, 20, 30, and 40%, v/w) and evaluated for rheological parameters. The fibers were produced by electrospinning and evaluated for morphology, size distribution, FTIR spectra, thermogravimetric properties, contact angle with water, mechanical properties, antioxidant activity against DPPH, OH, and NO radicals, and in vitro and in situ antifungal activities in bread against Penicillium crustosum and Aspergillus flavus. The amylose content of cassava starch was 27.3%, and LEO showed citral as the major compound (β-citral and α-citral). Incorporating LEO into the polymeric solutions did not affect the viscosity, and the fibers displayed homogeneous and continuous morphologies with mean diameters ranging from 460 to 577 nm. The FTIR spectra of the fibers showed characteristic bands of their constituents (starch and LEO). The fibers presented high thermal stability and antioxidant activity, and low contact angle with water and tensile strength. The in vitro assays revealed that LEO had inhibitory and fungicidal effects, and starch-LEO fibers only had an inhibitory effect. For the in situ assays, the treatments were applied as two systems directly in the bread dough and as membranes in active bread packages. The fibers with 40% LEO showed great antifungal activity (for both systems), reducing the fungi count compared to the other treatments (control, free LEO, and 0% LEO fibers) applied over the storage period analyzed (0, 5, and 10 days). Therefore, the cassava starch-LEO fibers are a promising antifungal agent to replace synthetic additives applied to the food matrix and as active packaging for bread.
Journal of Food Science ( IF 3.693 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.foodhyd.2023.109096
The increasing number of people around the world suffering from chewing disorders necessitates the design of foods adapted to their needs. Glycation could be considered as one of the possible texturing methods. This chemical reaction alters the texture of food products by changing their macromolecular structure. However, there is no consensus on its effects on food texture. In this study, gelatin is used as a model medium to study the effect of glycation on its texture by considering two different Bloom indices (gel strength) and two different initial water contents.Our results suggest that the initial water content of gelatin, as well as its Bloom index, have an impact on the glycation reaction and on the texture of gelatin gels. The effect of these two factors influences the binding of d-ribose to reactive amino acids, in particular due to a variable amount of gelatin triple helix aggregates.This study shows the importance of controlling the water content and the Bloom index of gelatin to regulate the glycation reaction when used for food texturing.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.30 | 134 | Science Citation Index Science Citation Index Expanded | Not |
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